Octaphenylsilsesquioxane

Vue d'ensemble

Description

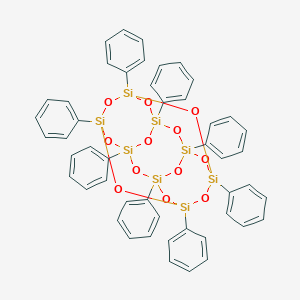

Octaphenyloctasilsesquioxane is a polyhedral oligosilsesquioxane with the chemical formula [PhSiO1.5]8. It is a highly stable compound with a unique three-dimensional molecular architecture, making it an attractive candidate for various applications in nanotechnology and materials science. The compound is known for its thermal stability and ability to undergo multiple functionalizations, which allows it to be used as a building block for creating complex nanostructures .

Méthodes De Préparation

Octaphenyloctasilsesquioxane is typically synthesized through a two-step reaction involving phenyltrichlorosilane (PhSiCl3) and ethanol. The first step involves the reaction of phenyltrichlorosilane with ethanol under reflux conditions to produce phenyltriethoxysilane (PhSi(OEt)3) and an uncharacterized polymeric material. The second step involves the hydrolysis and condensation of phenyltriethoxysilane to form octaphenyloctasilsesquioxane .

Industrial production methods for octaphenyloctasilsesquioxane often involve similar synthetic routes but may include additional purification steps to ensure the high purity of the final product. These methods typically use catalytic amounts of potassium hydroxide (KOH) in ethanol to facilitate the formation of high molecular weight polyphenylsilsesquioxane (PPS) with minimal contamination .

Analyse Des Réactions Chimiques

Octaphenyloctasilsesquioxane undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, alkoxides, and other electrophilic agents. The compound can be easily modified to produce octa- and hexadeca-functionalized derivatives, which can be used as three-dimensional building blocks for constructing nanometer-scale composite materials .

Major products formed from these reactions include functionalized silsesquioxanes, which can be tailored for specific applications in materials science and nanotechnology. The high thermal stability and unique molecular architecture of octaphenyloctasilsesquioxane make it an ideal candidate for creating highly tailored materials .

Applications De Recherche Scientifique

Material Science and Engineering

1.1 Thermal Stability and Mechanical Properties

OPS has been extensively studied for its thermal stability and mechanical properties, making it suitable for high-performance materials. Research indicates that incorporating OPS into ethylene propylene diene monomer (EPDM) rubber enhances its heat insulation properties and mechanical strength. The addition of OPS resulted in improved tensile strength and elongation at break, demonstrating its effectiveness as a reinforcing agent in rubber composites .

1.2 Nanocomposites

OPS is frequently used in the development of polymeric nanocomposites. Its unique structure allows for the modification of polymer matrices, leading to enhanced thermal and mechanical properties. For example, OPS-based nanocomposites have been synthesized that exhibit improved oxidative stability and thermal resistance, making them ideal for applications in coatings and adhesives .

Functionalization and Chemical Applications

2.1 High-Temperature Lubricants

The functionalization of OPS through Friedel-Crafts chemistry has led to the development of alkyl-functionalized derivatives with potential applications as high-temperature lubricants. These modified OPS compounds exhibit enhanced lubricating properties, making them suitable for use in extreme conditions where conventional lubricants fail .

2.2 Porous Materials

OPS has been utilized in the synthesis of porous materials through various chemical reactions, including the Friedel-Crafts chloromethylation process. These porous structures are characterized by high surface areas and tunable pore sizes, which are beneficial for applications in catalysis and adsorption processes. The ability to functionalize these porous materials further enhances their applicability in environmental remediation and gas separation technologies .

Nanotechnology Applications

3.1 Drug Delivery Systems

In nanotechnology, OPS is being explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. Research has shown that OPS-based nanoparticles can encapsulate therapeutic agents, providing controlled release profiles that are advantageous for targeted therapy .

3.2 Sensors and Electronics

OPS's unique electronic properties make it a candidate for use in sensors and electronic devices. Its incorporation into organic-inorganic hybrid materials can enhance the performance of sensors by improving their sensitivity and response times . Additionally, OPS can be used to create insulating layers in microelectronic applications due to its excellent dielectric properties.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of octaphenyloctasilsesquioxane involves its ability to undergo multiple functionalizations and form stable three-dimensional structures. The molecular targets and pathways involved in its action are primarily related to its interactions with other molecules and materials at the nanoscale. The compound’s unique molecular architecture allows it to form highly stable and tailored nanostructures, which can be used for various applications in materials science and nanotechnology .

Comparaison Avec Des Composés Similaires

Octaphenyloctasilsesquioxane is unique compared to other similar compounds due to its high thermal stability and ability to undergo multiple functionalizations. Similar compounds include polyphenylsilsesquioxane (PPS), which also has a polyhedral structure and is used in similar applications. octaphenyloctasilsesquioxane is distinguished by its higher thermal stability and greater versatility in functionalization .

Other similar compounds include ladder polyphenylsilsesquioxane (l-PPSQ) and polyhedral polyphenylsilsesquioxane (p-PPSQ), which have different molecular architectures and properties. The unique three-dimensional structure of octaphenyloctasilsesquioxane makes it particularly suitable for applications requiring highly tailored and stable nanostructures .

Activité Biologique

Octaphenylsilsesquioxane (OPS) is a member of the polyhedral oligomeric silsesquioxanes (POSS) family, characterized by a cage-like structure composed of silicon and oxygen atoms with phenyl groups at the corners. This unique architecture imparts distinctive properties, making OPS a subject of interest in various fields, including materials science and biomedical applications. This article explores the biological activity of OPS, highlighting its synthesis, properties, and potential applications.

Synthesis and Structural Characteristics

OPS can be synthesized through several methods, including the reaction of silanes with phenolic compounds or via sol-gel processes. The resulting structure is defined by its empirical formula , which indicates eight phenyl groups attached to a silicon-oxygen framework. The synthesis can be tailored to modify the surface properties and enhance biological compatibility.

Biocompatibility

Research indicates that OPS exhibits high biocompatibility, making it suitable for biomedical applications. Its incorporation into biocompatible polymers has led to advanced nanocomposite materials that show improved hemocompatibility and antithrombogenicity. These characteristics are crucial for cardiovascular implants, where reduced inflammatory responses and calcification resistance are desired .

Antimicrobial Activity

Studies have demonstrated that OPS can possess antimicrobial properties when incorporated into polymer matrices. The phenyl groups can interact with microbial membranes, leading to cell lysis. This property is particularly useful in developing coatings for medical devices to prevent infection .

Drug Delivery Systems

OPS has been explored as a carrier for drug delivery systems due to its tunable porosity and surface chemistry. Research shows that OPS-based materials can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

Case Studies

- Cardiovascular Implants : A study evaluated the use of OPS in creating nanocomposites for stents. Results indicated enhanced mechanical properties and reduced thrombogenicity compared to traditional materials, demonstrating OPS's potential in improving implant performance .

- Antimicrobial Coatings : In another case, OPS was integrated into polymer films used for surgical instruments. The films exhibited significant reductions in bacterial colonization compared to uncoated controls, highlighting the effectiveness of OPS in infection prevention .

- Drug Delivery : Research on OPS-based nanoparticles showed successful encapsulation of anticancer drugs with sustained release profiles over extended periods. This application underscores the versatility of OPS in therapeutic contexts .

Data Tables

| Property | Value |

|---|---|

| Empirical Formula | |

| Average Molecular Weight | 1,088 g/mol |

| Biocompatibility | High |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Drug Loading Capacity | Up to 30% w/w |

Propriétés

IUPAC Name |

1,3,5,7,9,11,13,15-octakis-phenyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXJHRABGYYAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893550 | |

| Record name | Octaphenylhexacyclooctasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1033.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5256-79-1 | |

| Record name | Octaphenylsilsesquioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5256-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005256791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octaphenylhexacyclooctasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there alternative materials similar to octaphenyloctasilsesquioxane for studying silicone-protein interactions?

A3: Yes, other silsesquioxane cages with different pendant groups can be used to explore silicone-protein interactions. For example, octamethyloctasilsesquioxane (methyl8-T8) is another option, featuring methyl groups instead of phenyl groups. [] These variations allow researchers to investigate how the chemical nature of the silicone surface influences its interaction with proteins. By comparing the binding affinity and specificity of peptides towards various silsesquioxane derivatives, researchers can gain valuable insights into the molecular determinants driving silicone-protein interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.